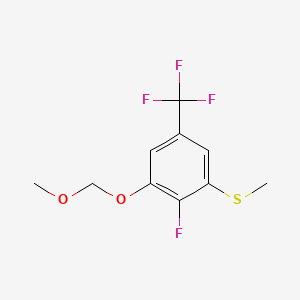
(2-Fluoro-3-(methoxymethoxy)-5-(trifluoromethyl)phenyl)(methyl)sulfane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Fluoro-3-(methoxymethoxy)-5-(trifluoromethyl)phenyl)(methyl)sulfane is a complex organic compound characterized by the presence of fluorine, methoxymethoxy, trifluoromethyl, and methylsulfane groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-3-(methoxymethoxy)-5-(trifluoromethyl)phenyl)(methyl)sulfane typically involves multiple steps, starting with the preparation of the phenyl ring substituted with fluorine, methoxymethoxy, and trifluoromethyl groupsCommon reagents used in these reactions include methylthiolates and appropriate solvents under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
(2-Fluoro-3-(methoxymethoxy)-5-(trifluoromethyl)phenyl)(methyl)sulfane undergoes various chemical reactions, including:
Oxidation: The methylsulfane group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfane group yields sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
Chemistry
In chemistry, (2-Fluoro-3-(methoxymethoxy)-5-(trifluoromethyl)phenyl)(methyl)sulfane is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis .
Biology
In biological research, this compound may be used to study the effects of fluorine and trifluoromethyl groups on biological activity. These groups are known to influence the pharmacokinetics and pharmacodynamics of molecules, making this compound a potential candidate for drug development .
Medicine
In medicine, the compound’s unique properties may be explored for the development of new pharmaceuticals. The presence of fluorine and trifluoromethyl groups can enhance the metabolic stability and bioavailability of drugs .
Industry
In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings, due to its chemical stability and reactivity .
Mechanism of Action
The mechanism of action of (2-Fluoro-3-(methoxymethoxy)-5-(trifluoromethyl)phenyl)(methyl)sulfane involves its interaction with molecular targets through its functional groups. The fluorine and trifluoromethyl groups can form strong interactions with proteins and enzymes, potentially inhibiting or modifying their activity. The methoxymethoxy group can enhance the compound’s solubility and bioavailability, while the methylsulfane group can participate in redox reactions .
Comparison with Similar Compounds
Similar Compounds
- (2-Fluoro-3-(methoxymethoxy)-6-(trifluoromethyl)phenyl)(methyl)sulfane
- (2-Fluoro-3-methoxy-4-(methoxymethoxy)phenyl)(methyl)sulfane
- (2-Fluoro-3-(methoxymethoxy)-4-(trifluoromethyl)phenyl)(methyl)sulfane
Uniqueness
(2-Fluoro-3-(methoxymethoxy)-5-(trifluoromethyl)phenyl)(methyl)sulfane is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. The combination of fluorine, methoxymethoxy, and trifluoromethyl groups provides a distinct set of chemical properties that can be leveraged in various applications .
Properties
Molecular Formula |
C10H10F4O2S |
|---|---|
Molecular Weight |
270.25 g/mol |
IUPAC Name |
2-fluoro-1-(methoxymethoxy)-3-methylsulfanyl-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C10H10F4O2S/c1-15-5-16-7-3-6(10(12,13)14)4-8(17-2)9(7)11/h3-4H,5H2,1-2H3 |
InChI Key |
RFYJWBAIGVKPRS-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=C(C(=CC(=C1)C(F)(F)F)SC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


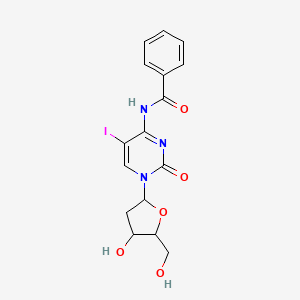
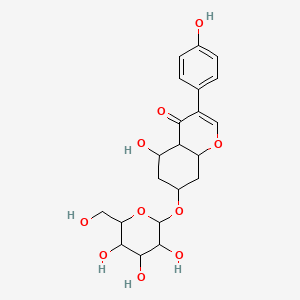
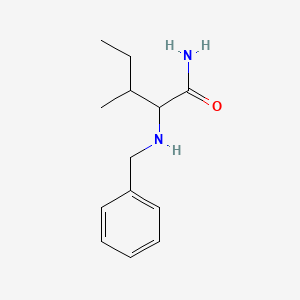
![2-((1-Hydroxy-4-(2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonamido)naphthalen-2-yl)thio)acetic acid](/img/structure/B14781241.png)
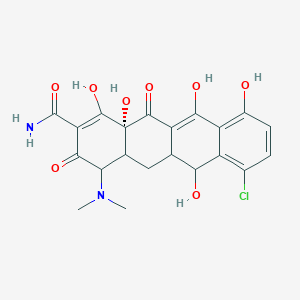
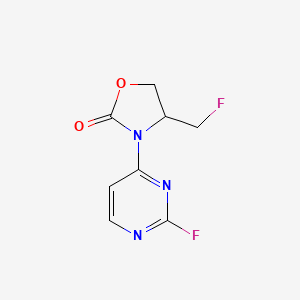
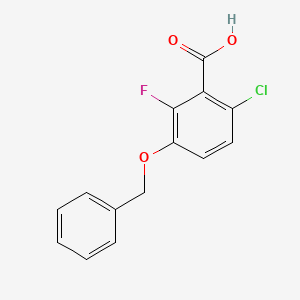
![(3E)-N-[2-(3,4-Dimethoxyphenyl)ethyl]-3-{[(3-hydroxynaphthalen-2-YL)formamido]imino}butanamide](/img/structure/B14781279.png)
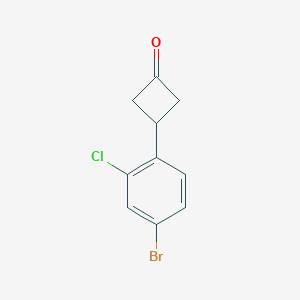
![8-Bromo-1-(2-methoxypropyl)-3-methylimidazo[4,5-c]quinolin-2-one](/img/structure/B14781287.png)
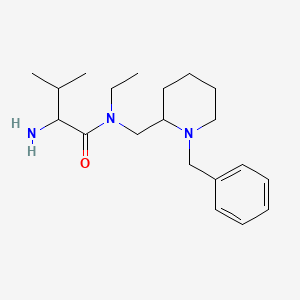
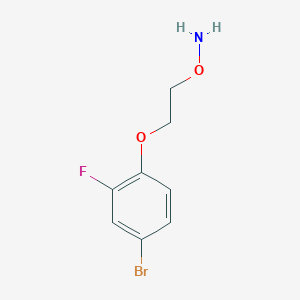
![2-[(1-Butyl-1,2-dihydroimidazol-1-ium-3-yl)methyl]pyridine;hexafluorophosphate](/img/structure/B14781299.png)
![2-amino-N-[2-(furan-2-yl)-2-oxoethyl]propanamide](/img/structure/B14781307.png)
